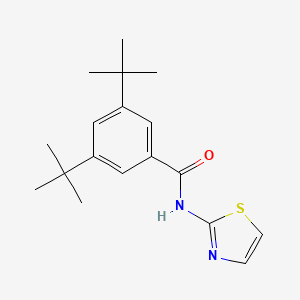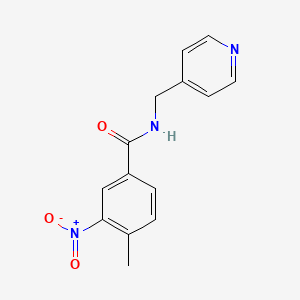![molecular formula C13H19NO B5736376 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5736376.png)
3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[Ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol, also known as EMP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. EMP is a phenolic compound that possesses a unique chemical structure, which makes it a promising candidate for the development of novel drugs.
Mechanism of Action
The mechanism of action of 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of COX-2 and iNOS, which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce oxidative stress and protect against DNA damage.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol is that it possesses a unique chemical structure, which makes it a promising candidate for the development of novel drugs. This compound has also been shown to possess various pharmacological properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological properties.
Future Directions
There are several future directions for the research on 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol. One of the future directions is to elucidate the mechanism of action of this compound, which will help in optimizing its pharmacological properties. Another future direction is to evaluate the efficacy of this compound in animal models of various diseases, such as cancer and inflammation. Furthermore, the development of novel drug delivery systems for this compound could improve its bioavailability and therapeutic efficacy.
Synthesis Methods
The synthesis of 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol involves the reaction of 3-methylphenol with ethylamine and isobutyraldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs.
Properties
IUPAC Name |
3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-14(9-11(2)3)10-12-6-5-7-13(15)8-12/h5-8,15H,2,4,9-10H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODXMYKKEWMNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)O)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B5736347.png)
![N-3-pyridinylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5736353.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5736360.png)
![4-(allyloxy)-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5736366.png)


![4-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5736386.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5736393.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5736398.png)
